

# S55746 BCL-2 dependent cell line testing

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## Compound Focus: **S55746**

CAS No.: 1448525-91-4

Cat. No.: S3316415

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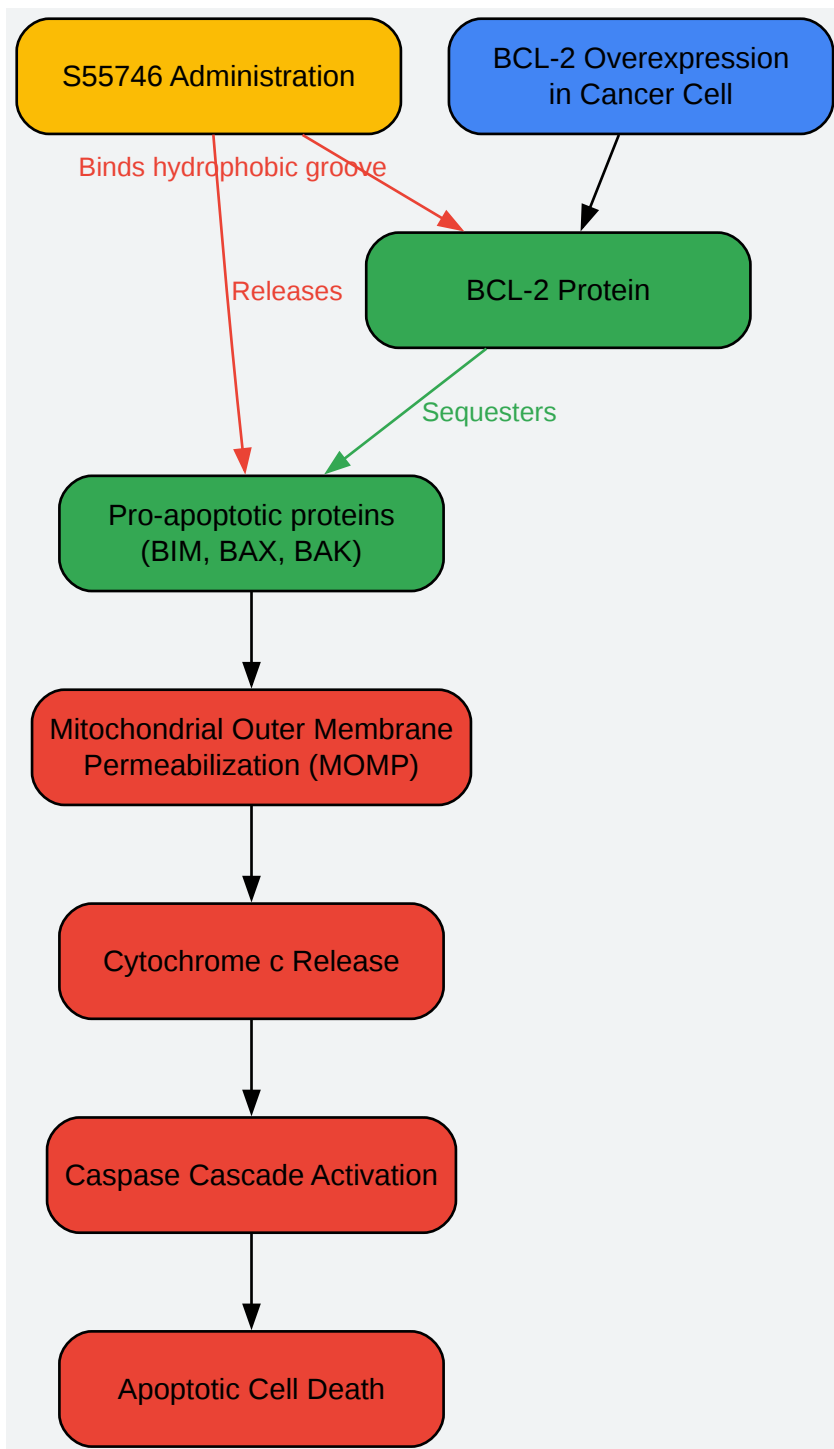
## Introduction to **S55746 (BCL201)**

**S55746** (also known as BCL201) is a novel, orally active BH3-mimetic that selectively and potently inhibits the anti-apoptotic protein BCL-2. It occupies the hydrophobic groove of BCL-2 with a distinct binding mode compared to other inhibitors like venetoclax (ABT-199). **S55746** demonstrates high selectivity for BCL-2 over other BCL-2 family proteins including BCL-XL, MCL-1, and BFL-1, which translates to reduced cytotoxic effects on BCL-XL-dependent cells such as platelets. This specificity makes it a valuable research tool and investigational therapeutic agent for studying BCL-2-dependent apoptosis mechanisms in hematological malignancies [1] [2].

## Mechanism of Action

**S55746** functions as a BH3-mimetic, binding to the hydrophobic groove of BCL-2 and disrupting its interaction with pro-apoptotic proteins. This displacement activates the mitochondrial apoptotic pathway, leading to cytochrome c release, caspase activation, and ultimately programmed cell death [1] [2] [3].

The following diagram illustrates the mechanism of **S55746** and the subsequent apoptotic signaling pathway:



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## Quantitative Profiling of S55746

## Binding Affinity and Selectivity

**S55746** exhibits nanomolar affinity for BCL-2 with significantly reduced binding to other BCL-2 family proteins, as quantified through fluorescence polarization (FP) assays [1] [2].

Table 1: Binding Affinity Profile of **S55746**

Target Protein	Assay Method	Affinity ( $K_i$ or $K({}_{\text{D}})$ )	Selectivity vs. BCL-2
BCL-2	Fluorescence Polarization	$K_i = 1.3 \text{ nM}$	-
BCL-2	Isothermal Titration Calorimetry	$K({}_{\text{D}}) = 2.47 \text{ nM}$	-
BCL-2	Surface Plasmon Resonance	$K({}_{\text{D}}) = 3.9 \text{ nM}$	-
BCL-XL	Fluorescence Polarization	$K_i = 520 \text{ nM}$	~400-fold
BCL-XL	Isothermal Titration Calorimetry	$K({}_{\text{D}}) = 186 \text{ nM}$	~75-fold
MCL-1	Fluorescence Polarization	No significant binding (4.3% inhibition at 30 $\mu\text{M}$ )	>23,000-fold
BFL-1	Fluorescence Polarization	No significant binding (7.4% inhibition at 5 $\mu\text{M}$ )	>3,800-fold

## Cellular Potency and Selectivity

**S55746** demonstrates potent, selective cytotoxicity in BCL-2-dependent cell lines while sparing those dependent on other anti-apoptotic family members like BCL-XL [1] [2] [4].

Table 2: Cellular Activity of **S55746** in Hematological Cell Lines

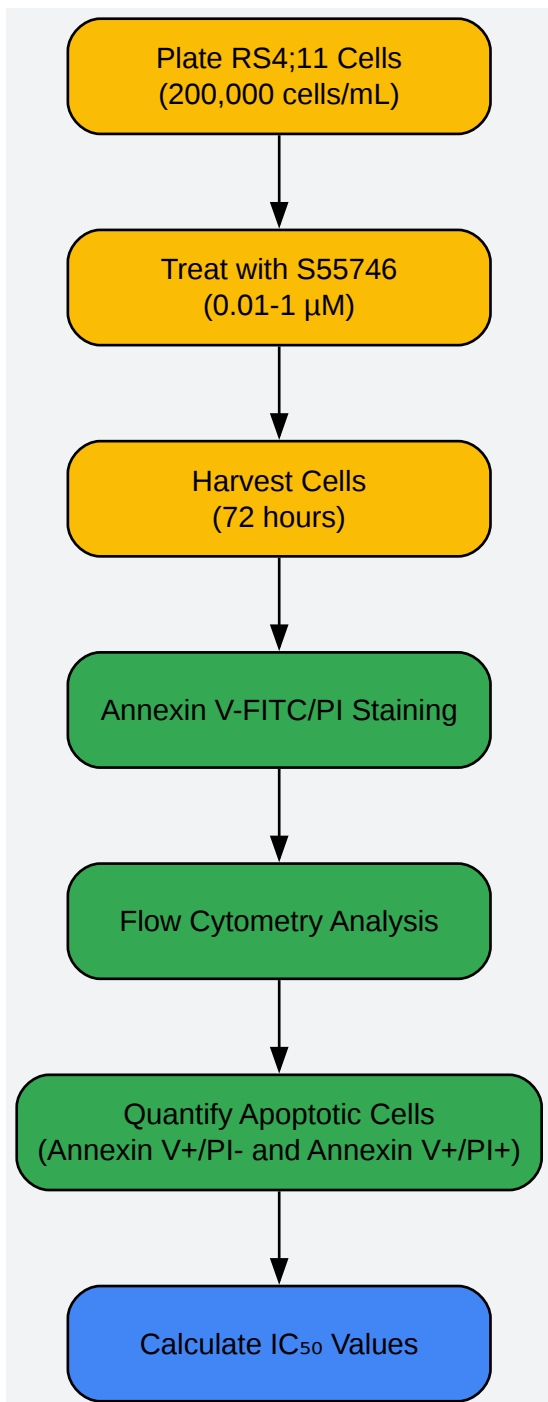
Cell Line	BCL-2 Family Dependency	S55746 IC <sub>50</sub> (72h)	ABT-263 (Navitoclax) IC <sub>50</sub>	Assay Readout
RS4;11	BCL-2-dependent (high BCL-2, low BCL-XL)	71.6 nM	41.5 nM	Cell killing/apoptosis
H146	BCL-XL-dependent (low BCL-2, high BCL-XL)	1.7 µM	49.7 nM	Cell killing/apoptosis
Primary CLL samples	BCL-2-dependent	Low nanomolar range	Not tested	Annexin V/PI positivity
Primary MCL samples	BCL-2-dependent	Low nanomolar range	Not tested	Annexin V/PI positivity

## Experimental Protocols

### Protocol 1: Assessing Apoptosis Induction in BCL-2-Dependent Cell Lines

This protocol details the assessment of **S55746**-induced apoptosis in RS4;11 cells (a BCL-2-dependent acute lymphoblastic leukemia cell line) using Annexin V/Propidium Iodide (PI) staining and flow cytometry [2] [4].

#### Workflow Overview:



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## Materials:

- RS4;11 cells (ATCC CRL-1873)
- **S55746** (prepare 10 mM stock solution in DMSO, store at -20°C)
- Complete cell culture medium
- Annexin V-FITC apoptosis detection kit

- Propidium Iodide (PI) solution
- Flow cytometry tubes
- Centrifuge
- Flow cytometer equipped with 488 nm excitation laser

**Procedure:**

- **Cell Plating:** Seed RS4;11 cells in 12-well plates at a density of  $2 \times 10^5$  cells/mL in complete medium.
- **Compound Treatment:** Prepare **S55746** working concentrations (0.01, 0.03, 0.1, 0.3, and 1  $\mu$ M) by diluting the DMSO stock in culture medium. Include a vehicle control (DMSO only) at the same concentration as used in the highest compound treatment. Add treatments to cells in triplicate.
- **Incubation:** Incubate cells for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- **Cell Harvesting:** Collect both adherent and floating cells by gentle pipetting. Transfer to flow cytometry tubes and centrifuge at  $300 \times g$  for 5 minutes.
- **Staining:** Resuspend cell pellets in 100  $\mu$ L of 1 $\times$  Annexin V binding buffer. Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI solution. Incubate for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400  $\mu$ L of 1 $\times$  Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour. Collect at least 10,000 events per sample.
- **Gating Strategy:**
  - Plot forward scatter (FSC) vs. side scatter (SSC) to identify the main population of viable cells
  - Create a dot plot of Annexin V-FITC vs. PI
  - Quadrant settings:
    - Lower left: Viable cells (Annexin V-/PI-)
    - Lower right: Early apoptotic cells (Annexin V+/PI-)
    - Upper right: Late apoptotic/necrotic cells (Annexin V+/PI+)

**Data Analysis:** Calculate the percentage of total apoptotic cells by summing early and late apoptotic populations. Generate dose-response curves and calculate IC<sub>50</sub> values using non-linear regression analysis in appropriate software (e.g., GraphPad Prism) [2] [4].

## Protocol 2: BCL-2/BAX Co-immunoprecipitation Assay

This protocol verifies target engagement by demonstrating **S55746**-mediated disruption of BCL-2/BAX protein complexes in RS4;11 cells [2].

**Materials:**

- RS4;11 cells treated with **S55746** (0-1  $\mu$ M, 2-4 hours)

- Cell lysis buffer (containing 1% CHAPS or NP-40 detergent)
- BCL-2 antibody for immunoprecipitation
- Protein A/G agarose beads
- BAX and BCL-2 antibodies for immunoblotting
- SDS-PAGE and western blotting equipment

#### Procedure:

- **Cell Treatment and Lysis:** Treat RS4;11 cells with **S55746** (0, 10, 100, and 1000 nM) for 2-4 hours. Harvest cells and lyse in immunoprecipitation-compatible lysis buffer.
- **Immunoprecipitation:** Pre-clear cell lysates with protein A/G beads for 30 minutes at 4°C. Incubate pre-cleared lysates with BCL-2 antibody overnight at 4°C with gentle rotation.
- **Bead Capture:** Add protein A/G beads and incubate for 2-4 hours at 4°C. Pellet beads and wash 3-4 times with lysis buffer.
- **Elution:** Elute bound proteins by boiling beads in 2× Laemmli buffer for 5 minutes.
- **Analysis:** Separate proteins by SDS-PAGE and transfer to PVDF membrane. Probe with BAX and BCL-2 antibodies to detect co-immunoprecipitated complexes.

**Expected Results:** **S55746** treatment should demonstrate concentration-dependent disruption of BCL-2/BAX complexes, confirming direct target engagement and mechanism of action [2].

## Formulation and Handling Guidelines

### In Vitro Formulation

- **Solubility:** 100 mg/mL in DMSO (140.68 mM)
- **Storage:** -20°C powder; 3 years stable from date of receipt
- **Working Solutions:** Prepare fresh dilutions in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% [4].

### In Vivo Formulation

For xenograft studies, **S55746** has been successfully administered orally in mice at 25-300 mg/kg. Two validated formulations include:

- **Homogeneous suspension:** ≥5 mg/mL in CMC-Na
- **Clear solution:** 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH<sub>2</sub>O (5 mg/mL, 7.03 mM) [4].

## Quality Control and Validation

### Specificity Validation

To confirm BCL-2-specific activity, include the following control experiments:

- **BCL-XL-dependent cell line:** Test **S55746** against H146 cells (expected IC<sub>50</sub> ~1.7 μM)
- **Platelet cytotoxicity:** Assess effects on human platelets (expected minimal toxicity)
- **Selectivity controls:** Compare with pan-BCL-2 inhibitors (ABT-263) and BCL-2 selective inhibitors (venetoclax) [1] [2].

### Biomarker Assessment

- **Caspase-3 Activation:** Detect cleaved caspase-3 by western blotting or flow cytometry
- **PARP Cleavage:** Monitor PARP cleavage as an apoptosis marker
- **Mitochondrial Membrane Potential:** Assess  $\Delta\Psi_m$  changes using JC-1 or TMRM dyes [1] [2].

## Applications and Interpretation

**S55746** is particularly useful for:

- Studying BCL-2-specific apoptotic pathways in hematological malignancies
- Evaluating mechanisms of resistance to BCL-2 inhibition
- Combination therapy studies with conventional chemotherapeutics
- Preclinical evaluation of BCL-2-dependent tumor models

The differential activity between RS4;11 (BCL-2-dependent) and H146 (BCL-XL-dependent) cells provides a key validation of compound specificity. Primary patient samples from CLL and mantle cell lymphoma typically show apoptosis induction in the low nanomolar range [1] [2].

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## References

1. S55746 is a novel orally active BCL-2 selective and potent ... [oncotarget.com]
2. S55746 is a novel orally active BCL-2 selective and potent ... [pmc.ncbi.nlm.nih.gov]
3. Advances and Challenges in BH3 Mimetic-Based Therapies [mdpi.com]
4. S55746 | Bcl-2 inhibitor | Mechanism | Concentration [selleckchem.com]

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